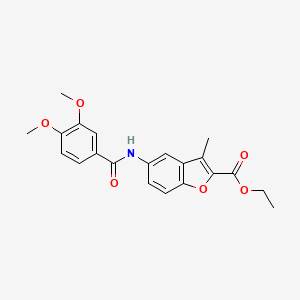

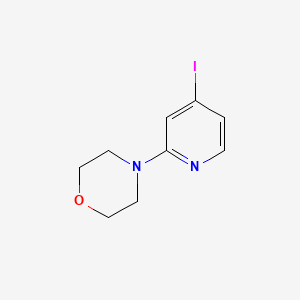

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . A series of novel benzamide compounds were synthesized, and the products were purified . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 3,4-Dimethoxybenzoate has been analyzed using various spectroscopic methods . The molecular formula is CHO, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of thiazole-based analogs were synthesized from appropriate starting materials . The prepared thiazole compounds were screened for their cytotoxic potency .Scientific Research Applications

Antipsychotic Agents and Dopamine Receptor Investigations

- Antidopaminergic Properties : A series of amides, including Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate, demonstrated potent inhibition of [3H]spiperone binding in rat striatal membranes. These compounds are highly potent as dopamine D-2 receptor inhibitors and are suitable for investigating dopamine D-2 receptors both in labelled and unlabelled forms. This research supports the exploration of these compounds in the context of antipsychotic agents (Högberg et al., 1990).

Neuroleptic Agents and Apomorphine Syndrome

- Inhibition of Apomorphine Syndrome : In another study, related compounds to this compound were synthesized and tested for their potential as neuroleptic agents. These compounds showed significant potency in inhibiting apomorphine-induced hyperactivity and stereotypy in rats, a model for studying antidopamine activity (de Paulis et al., 1986).

Synthesis and Pharmaceutical Applications

- Large-Scale Synthesis for Treatment of Disorders : A related chemical entity, designed for treating hyperproliferative and inflammatory disorders and cancer, underwent large-scale synthesis. This highlights the pharmaceutical potential of such compounds in treating various diseases (Kucerovy et al., 1997).

Regiospecific Deoxygenation in Synthesis

- Deoxygenation of Resorcylate Esters : this compound and its derivatives have been studied for their synthesis methods, particularly focusing on the deoxygenation of resorcylate esters. This is significant for the preparation of various pharmaceutical compounds (Bartlett et al., 1983).

Antiulcer Activities and Drug Development

- Biopharmaceutical Evaluations : Novel derivatives of similar compounds have been synthesized and evaluated for antiulcer activities. This indicates the potential of this compound in the development of new antiulcer agents (Hosokami et al., 1995).

Photolabile Drug Conjugates

- Light-triggered Drug Release : Photolabile conjugates related to this compound have been developed for controlled drug release. This research opens avenues for using such compounds in advanced drug delivery systems (McCoy et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

This inhibition could lead to disruption of cellular processes such as cell division .

Biochemical Pathways

The compound may affect the pathway of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action could be the inhibition of cell division, leading to cell cycle arrest and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

properties

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBTVDVQYRFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)